![molecular formula C15H16N2O2S B5558136 2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as DT-010, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been investigated in detail.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Elkholy and Morsy (2006) explored the synthesis of related tetrahydroquinoline derivatives, emphasizing the importance of these compounds in pharmaceutical research (Elkholy & Morsy, 2006).
- Berber (2022) investigated the synthesis of thiazole compounds under various conditions, highlighting the significance of reaction media in organic synthesis and pharmaceutical research (Berber, 2022).
Pharmacological Applications
- Fang et al. (2016) reported the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications (Fang et al., 2016).
- Gao et al. (2006) designed and synthesized new compounds as potential positron emission tomography AMPA receptor ligands for imaging brain diseases (Gao et al., 2006).
Antimicrobial and Antifungal Activities
- El-Sonbati et al. (2016) synthesized Schiff base supramolecular complexes with metal salts, examining their antimicrobial and antifungal properties (El-Sonbati et al., 2016).
- Surikova et al. (2011) synthesized derivatives of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with antifungal activity (Surikova et al., 2011).
Crystallography and Structural Analysis
- Malinovskii et al. (2000) determined the crystal structure of a related 1,3,4-thiazole compound, underlining the importance of crystallography in understanding the molecular structure (Malinovskii et al., 2000).
- Sokol et al. (2011) studied the crystal structure of a complex formed by (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone with copper and cobalt chlorides, emphasizing the role of crystallography in understanding complex formation (Sokol et al., 2011).
Catalysis and Chemical Reactions
- Chakraborty et al. (2015) highlighted the use of a nickel complex in catalyzing both the dehydrogenation of alcohols and hydrogenation of carbonyl compounds, showcasing the versatility of such compounds in catalysis (Chakraborty et al., 2015).
- Roydhouse and Walton (2007) discussed the rearrangement of a [(Bromophenyl)butyryl]oxazolidinone to form a tetracyclic isoquinoline derivative, a process important in synthetic chemistry (Roydhouse & Walton, 2007).
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-9-14(20-10(2)16-9)15(19)17-7-11-5-3-4-6-12(11)13(18)8-17/h3-6,13,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAWZZZGLZXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
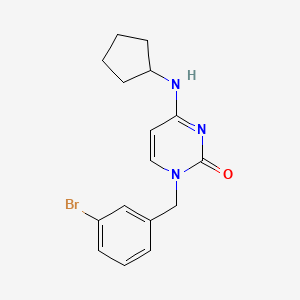
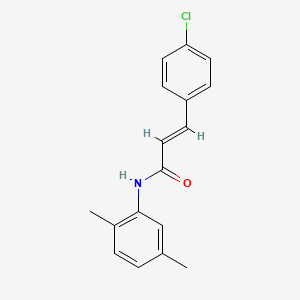
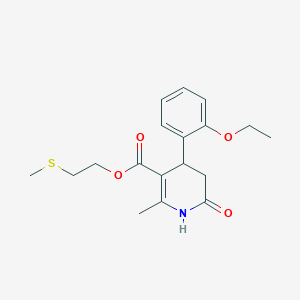
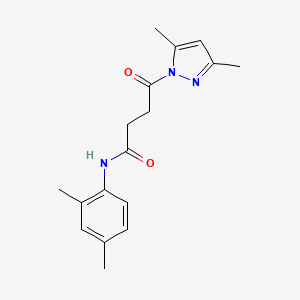

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
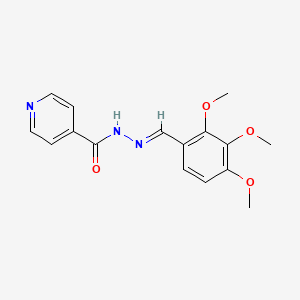

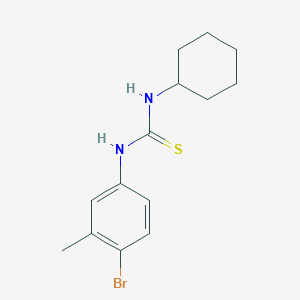

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
